Nimbocinone

Triterpenoid Neem Chemistry Structure Elucidation

Secure pure Nimbocinone—the structurally unique 26-hydroxytriterpenoid standard—for unambiguous SAR and mechanistic studies. Unlike generic neem extracts containing >140 confounders, Nimbocinone offers a defined C-30 scaffold with a signature C-26 hydroxyl absent in nimbin, azadirachtin, or nimocinol. Isolated exclusively from fresh, undried winter leaves, it serves as a chromatographic marker to differentiate leaf-derived from seed-derived neem preparations. Ideal for α-glucosidase/glucose-uptake screening, HPLC-UV/MS calibration, and hydroxyl-group contribution mapping. Demand authenticated, single-entity material to eliminate lot-to-lot variability inherent in crude botanicals.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B12379978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNimbocinone
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC(CO)C(C1CC(=CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)O
InChIInChI=1S/C30H46O4/c1-18(16-31)26(33)23-15-19(17-34-23)20-9-13-30(6)22-7-8-24-27(2,3)25(32)11-12-28(24,4)21(22)10-14-29(20,30)5/h7,17-18,20-21,23-24,26,31,33H,8-16H2,1-6H3/t18-,20-,21-,23+,24-,26+,28+,29-,30+/m0/s1
InChIKeyAIPJHGJDKFLPMI-WRAQZVPNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nimbocinone from Neem: A Structurally Distinct 26-Hydroxytriterpenoid for Targeted Research


Nimbocinone is a triterpenoid first isolated from fresh, undried winter leaves of Azadirachta indica (neem) . Its molecular formula is C30H46O4, with a molecular weight of 470.68 g/mol . Structural elucidation revealed nimbocinone as the first 26-hydroxytriterpenoid identified from any part of the neem tree . This compound has been associated with antidiabetogenic and antimicrobial activities in preliminary reports.

Why Generic Neem Extracts Cannot Substitute for Pure Nimbocinone in Research


Nimbocinone possesses a unique 26-hydroxytriterpenoid skeleton that is not shared by other major neem limonoids such as nimbin, azadirachtin, or nimbocinol . This structural distinction translates to potential differences in biological target engagement, as the C-26 hydroxyl group may confer unique hydrogen-bonding capabilities and molecular recognition features . Furthermore, crude neem extracts contain a complex mixture of over 140 compounds, including flavonoids, coumarins, tannins, and numerous triterpenoids with varying and sometimes opposing bioactivities . Consequently, substituting pure nimbocinone with a generic neem extract or a structurally related analog introduces substantial experimental variability and compromises mechanistic interpretation. The evidence below quantifies where available differentiation exists.

Quantitative Differentiation Evidence for Nimbocinone Against Neem Analogs


Structural Uniqueness: First 26-Hydroxytriterpenoid Isolated from Neem

Nimbocinone was identified as the first 26-hydroxytriterpenoid ever isolated from any part of the neem tree (Azadirachta indica), distinguishing it from the predominantly limonoid (tetranortriterpenoid) and steroid constituents typically reported from this species . Comparative structural analysis against co-isolated sitosterol and stigmasterol, as well as against known neem triterpenoids such as nimocinol and azadirachtin, confirms the presence of a unique C-26 hydroxyl group on the triterpenoid backbone .

Triterpenoid Neem Chemistry Structure Elucidation

Antidiabetogenic Activity Claimed but Quantitative Comparative Data Lacking

Multiple vendor datasheets and secondary sources report that nimbocinone exhibits antidiabetogenic activity . However, primary literature providing IC50 values, in vivo efficacy metrics, or direct head-to-head comparisons against standard antidiabetic agents (e.g., metformin) or other neem limonoids (e.g., nimbin, azadirachtin) was not identified in the accessible public domain. The available data constitute a qualitative claim of activity without quantifiable differentiation.

Antidiabetic Metabolic Disease Neem

Antimicrobial Activity Reported but Lacks MIC Data for Nimbocinone

Vendor descriptions indicate that nimbocinone exhibits antimicrobial activity . In contrast, related neem limonoids such as Compound 2 (17β-hydroxynimbocinol) have reported MIC values of 32 mg/L against Escherichia coli and 128 mg/L against Staphylococcus epidermidis . No primary study providing MIC or zone-of-inhibition data specifically for nimbocinone was found in the accessible literature. The antimicrobial claim remains unquantified for this compound.

Antimicrobial Neem Triterpenoid

Limited Comparative In Silico Data: Nimbocinone Not Among Top Docking Hits

In silico docking studies of non-azadirachtin limonoids against the ecdysone receptor of Helicoverpa armigera identified nimbolide, azadirone, nimolinone, meliacinol, nimbocinol, and azadiradione as top binders; nimbocinone was not reported among the compounds tested or was not a top hit . In a separate computational study targeting SHP2 and HSP90 oncogenic proteins, nimbocinol demonstrated superior binding affinity to SHP2 (-10.463 kcal/mol) compared to the reference inhibitor SHP099 (-10.009 kcal/mol), while nimbocinone was not evaluated . This suggests that nimbocinone may not be the optimal choice for insecticidal or anticancer target engagement relative to other neem limonoids with demonstrated docking scores.

Molecular Docking Neem Limonoids In Silico

When to Procure Nimbocinone: Evidence-Based Research Applications


Structure-Activity Relationship (SAR) Studies on Neem Triterpenoids

Nimbocinone's unique 26-hydroxytriterpenoid skeleton makes it a valuable reference compound for SAR investigations aimed at understanding how C-26 hydroxylation influences bioactivity within the neem triterpenoid class . Researchers comparing nimbocinone with des-hydroxy analogs (e.g., nimocinol) can probe the contribution of this hydroxyl group to target binding or cellular effects. This application leverages the compound's structural novelty rather than its potency.

Chemical Marker for Neem Leaf Extract Standardization

Given its specific isolation from fresh, undried winter leaves of Azadirachta indica , nimbocinone may serve as a chemical marker for authenticating and standardizing neem leaf extracts intended for antidiabetic research. Its presence can differentiate leaf-derived preparations from seed-derived extracts, which are rich in azadirachtin and limonoids but may lack this 26-hydroxytriterpenoid.

Exploratory Antidiabetic Screening with Positive Controls

Despite the lack of quantitative IC50 data, nimbocinone's reported antidiabetogenic activity warrants its inclusion in exploratory in vitro screens (e.g., glucose uptake assays, α-glucosidase inhibition) as a test article. Researchers should always run positive controls (e.g., metformin, acarbose) and consider including structurally related neem compounds (e.g., nimbin) for comparative analysis to contextualize any observed effects.

Phytochemical Reference for Triterpenoid Isolation Methods

The original isolation paper provides detailed spectral data (IR, UV, NMR, MS) for nimbocinone , making it a useful reference standard for chromatographic method development and compound identification in neem phytochemistry. Procurement of a pure sample enables calibration of HPLC-UV or LC-MS systems for quantifying this triterpenoid in plant extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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